ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate

Descripción general

Descripción

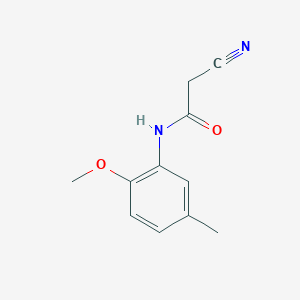

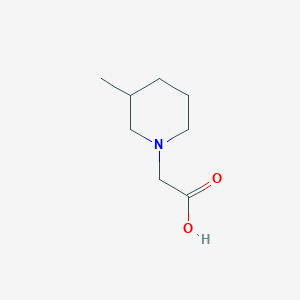

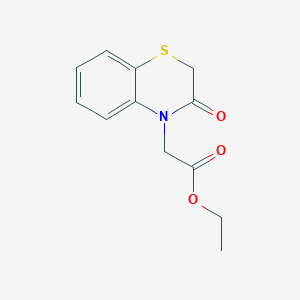

Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The ethyl group attached to the carboxylate indicates that it is an ester, while the trimethyl groups suggest substitution at the 1, 3, and 5 positions of the pyrazole ring.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves regioselective reactions, where specific atoms in the reactants are targeted for bond formation. For instance, the synthesis of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates demonstrates high regioselectivity in acylation and alkylation reactions, which could be analogous to the synthesis of the trimethyl pyrazole ester . Another method involves the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with hydrazine derivatives under ultrasound irradiation, which could potentially be adapted for the synthesis of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography and various spectroscopic methods such as NMR, mass, and UV-Vis spectroscopy . These techniques help in determining the arrangement of atoms within the molecule and the nature of the substituents attached to the pyrazole ring.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, ethyl 3-amino-1H-pyrazole-4-carboxylate can react with acetic anhydride to yield N-acetylated products, indicating that the amino group in the pyrazole ring is reactive and can be modified . Similarly, the reactivity of the pyrazole ring can be exploited in the synthesis of other complex molecules, as demonstrated by the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate with various nucleophilic reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents on the pyrazole ring. The presence of electron-donating or electron-withdrawing groups can affect the compound's stability and its interaction with other molecules. For instance, the crystal structure of a pyrazole derivative can be stabilized by intermolecular hydrogen bonding and π-π stacking interactions . Additionally, the electronic properties, such as the distribution of electron density and the energy of the frontier molecular orbitals, can be studied using computational methods like DFT calculations .

Aplicaciones Científicas De Investigación

-

Chemical Synthesis

- Pyrazole derivatives, including “ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate”, are often used in chemical synthesis . They are synthesized from α,β-unsaturated aldehydes/ketones and hydrazine .

- The synthesis process involves the use of a catalyst under microwave irradiation and solvent-free conditions . The products are characterized by HR-MS, FT-IR, 1H NMR .

- The outcomes of this synthesis process are 1,3,5-trisubstituted-1H-pyrazoles with a yield of 74–90% .

-

Medicine and Agriculture

- Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .

- They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

- The methods of application or experimental procedures vary depending on the specific application. For example, in medicinal applications, they might be used as active ingredients in pharmaceutical formulations .

- The outcomes of these applications are also diverse. For instance, in medicinal applications, they might contribute to the treatment of various diseases .

-

Coordination Chemistry and Organometallic Chemistry

- Pyrazoles have applications in coordination chemistry and organometallic chemistry .

- They are often used as ligands to form complexes with transition metals .

- The methods of application or experimental procedures vary depending on the specific application. For example, they might be used in the synthesis of metal-organic frameworks .

- The outcomes of these applications are also diverse. For instance, they might contribute to the development of new materials with unique properties .

-

Antileishmanial and Antimalarial Activities

- Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

- Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

- The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

- The result revealed that compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) .

-

Green Synthesis

- Pyrazole derivatives are often synthesized using green synthesis methods .

- The synthesis process involves multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- The outcomes of this synthesis process are pyrazole scaffolds that are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

-

Molecular Docking Study

- Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

- Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

- The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim was acquired from the Protein Data Bank (PDB ID:2bfm), justified the better antileishmanial activity of compound 13 .

- Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Propiedades

IUPAC Name |

ethyl 1,3,5-trimethylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-5-13-9(12)8-6(2)10-11(4)7(8)3/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZSSAPYUITUIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403120 | |

| Record name | ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |

CAS RN |

56079-16-4 | |

| Record name | Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56079-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1335172.png)

![2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide](/img/structure/B1335174.png)

![2-[(2-Methoxyethyl)amino]nicotinic acid](/img/structure/B1335193.png)

![2-amino-3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335213.png)